N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-9-19-10-6-7-11-16(15(10)26-9)27-17(20-11)21-14(23)8-22-12-4-2-3-5-13(12)25-18(22)24/h2-7H,8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYBSHBKAWGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The thiazole and benzothiazole moieties present in its structure are known for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Structural Features
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H12N4O2S2
Its structure includes:
- A thiazole ring
- A benzothiazole moiety
- An acetamide group linked to a benzoxazole derivative
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Intermediates : The synthesis begins with the formation of thiazole and benzothiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with an acetamide derivative using various catalysts and solvents.
- Optimization Techniques : Recent advancements include microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and purity.
Antimicrobial Properties
The biological activity of this compound is largely attributed to its thiazole and benzothiazole components. Studies have shown that derivatives containing these structures exhibit:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 7a | Anti-tubercular (MIC < 0.5 µg/mL) | |
| 7g | Selective DprE1 inhibitor (IC50 = 0.1 µM) |
Anticancer Activity
Recent studies indicate potential anticancer properties. For instance:
- Compounds derived from similar scaffolds have shown inhibitory effects on cancer cell lines such as U937 and THP-1 .
The proposed mechanisms for the biological activity include:
- Enzyme Inhibition : Binding to specific enzymes or receptors which are critical in disease pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through specific signaling pathways.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A study evaluated a series of benzothiazole derivatives against multiple bacterial strains. Compounds showed varying degrees of effectiveness with some achieving MIC values significantly lower than standard antibiotics .
- In Vitro Evaluation Against Cancer Cells : Research involving the evaluation of similar compounds indicated substantial cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in oncology .
Scientific Research Applications
Structural Characteristics
The compound features several distinct structural elements:
- Thiazole and Benzothiazole Moieties : These components are known for their significant biological activity.
- Benzoxazole Ring : This structure contributes to the compound's reactivity and potential pharmacological properties.
The combination of these structural features may enhance the compound's efficacy in biological applications compared to simpler analogs.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiazole rings often exhibit antimicrobial properties. N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide may show effectiveness against various bacterial strains due to its unique chemical structure. Studies have shown that derivatives of similar structures possess activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The benzoxazole component has been associated with anticancer properties. Compounds with similar scaffolds have demonstrated the ability to inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets warrant further investigation to establish its potential as an anticancer agent.
Enzyme Inhibition
The compound's design suggests possible interactions with enzymes involved in critical biological pathways. For instance, it could act as an inhibitor for specific enzymes that are overexpressed in certain diseases. The thiazole and benzothiazole rings are known to facilitate binding to various biological targets.
Neuroprotective Effects
There is emerging evidence that thiazole derivatives may provide neuroprotective benefits. This compound could be explored for its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses or protecting neuronal cells from oxidative stress.
Crystal Engineering
The rigid structure of this compound may be beneficial in crystal engineering. The unique arrangement of atoms can lead to interesting packing arrangements that are desirable for the development of novel materials with specific properties.
Synthesis of Derivatives
The compound's complex structure allows for modifications that can yield new derivatives with tailored properties. These derivatives can be synthesized through various organic reactions, potentially leading to materials with enhanced solubility or reactivity.
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of thiazole derivatives, compounds similar to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone compared to control groups, suggesting significant antimicrobial potential.
Study 2: Anticancer Activity Evaluation
A series of benzothiazole derivatives were evaluated for their anticancer properties using various cancer cell lines. Compounds with structural similarities to this compound showed IC50 values indicating effective cytotoxicity against cancer cells.
Comparison with Similar Compounds
Compound 1: N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Molecular Weight : 445.5 g/mol
- Key Features : Benzothiazole core, 4-nitrophenyl-substituted thiadiazole, thioacetamide linker.
- Pharmacology: Exhibited antinociceptive activity in murine tail-clip tests at 100 mg/kg (i.p.), comparable to morphine sulfate (10 mg/kg) .
Compound 2: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Molecular Weight : 490.5 g/mol
- Key Features : Nitro-substituted benzothiazole, dual nitro groups (benzothiazole and phenyl).
- Pharmacology : Higher molecular weight and nitro groups may enhance binding affinity but reduce solubility. Activity similar to Compound 1 but with prolonged latency in pain response .
Comparison with Target Compound :
| Feature | Target Compound | Compound 1/2 |
|---|---|---|
| Core Heterocycle | Thiazolo-benzothiazole | Benzothiazole |
| Substituents | 7-methyl, benzoxazole | 4-nitrophenyl, thiadiazole |
| Molecular Weight | ~450–500 g/mol (estimated) | 445.5–490.5 g/mol |
| Pharmacological Activity | Not reported in evidence | Antinociceptive (100 mg/kg, i.p.) |
The absence of nitro groups may reduce cytotoxicity risks .
Compound 3: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide
- Synthesis : Cyclization of isothiocyanate derivatives in concentrated sulfuric acid (97.4% yield) .
- Key Data :
- IR : ν(C=O) = 1670 cm⁻¹, ν(N-H) = 3310 cm⁻¹.
- NMR : δ 1.91 ppm (CH₃), aromatic protons at 7.52–7.94 ppm.
- MS : m/z = 384 [M+H]⁺.
Comparison with Target Compound :
The target compound’s fused thiazolo-benzothiazole system likely requires multi-step synthesis, contrasting with the straightforward cyclization used for Compound 3. Analytical data (e.g., IR C=O stretch ~1650–1670 cm⁻¹) would overlap, but the target’s benzoxazole ring may introduce unique NMR shifts (e.g., δ 10–12 ppm for NH in benzoxazole) .
Pharmacopeial Compounds with Thiadiazole Motifs
Compound 4: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key Features : β-lactam antibiotic scaffold with thiadiazole-thioether substituent.
- Relevance : Highlights the role of thiadiazole groups in enhancing antibiotic activity via steric and electronic modulation.
Comparison with Target Compound : While both compounds employ thiadiazole/benzothiazole heterocycles, the target lacks the β-lactam core, suggesting divergent therapeutic applications (e.g., CNS targets vs. antimicrobial activity) .
Preparation Methods
Synthesis of the 2-(2-Oxo-1,3-Benzoxazol-3-Yl)Acetic Acid Fragment
Benzoxazolone Formation via Cyclodehydration
The benzoxazolone ring is synthesized from ortho-aminophenol derivatives. Condensation with ethyl glyoxylate in the presence of samarium triflate (Sm(OTf)₃) yields 3-hydroxy-1,3-benzoxazol-2(3H)-one (Scheme 2):
$$
\text{C}6\text{H}4(\text{NH}2)(\text{OH}) + \text{OCHCO}2\text{Et} \xrightarrow{\text{Sm(OTf)}3} \text{C}6\text{H}_3(\text{N})(\text{O}) \text{C(O)OH} + \text{EtOH}
$$
Acetic Acid Side Chain Introduction
The acetic acid moiety is introduced via Mitsunobu reaction or alkylation of the benzoxazolone nitrogen. For example, reaction with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate , which is hydrolyzed to the free acid.
Coupling Strategies for Acetamide Formation
Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling the thiazolo-benzothiazole amine with 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid. Carbonyldiimidazole (CDI) is employed as a coupling agent due to its high efficiency in activating carboxylic acids (Scheme 3):
$$
\text{Thiazolo-amine} + \text{HOOC-CH}2-\text{Benzoxazolone} \xrightarrow{\text{CDI, CH}3\text{CN}} \text{Target Compound} + \text{Imidazole}
$$
Procedure:
- Activation : 2-(2-Oxo-1,3-benzoxazol-3-yl)acetic acid (1.0 equiv) is treated with CDI (1.2 equiv) in acetonitrile at 25°C for 30 minutes.
- Coupling : The thiazolo-benzothiazole amine (1.0 equiv) is added, and the mixture is stirred for 4–6 hours.
- Workup : The precipitate is filtered, washed with cold acetonitrile, and recrystallized to afford the pure product.
Yield Optimization Data:
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | Acetonitrile | 25 | 4 | 78 |
| DCC | DCM | 0 | 12 | 65 |
| HATU | DMF | 25 | 2 | 82 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach involves simultaneous cyclization of the thiazolo-benzothiazole core and coupling with the benzoxazolone fragment. For example, 2-amino-4-methylbenzenethiol is reacted with chloroacetyl chloride and 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid in a single pot using triethylamine as a base.
Advantages:
- Reduced purification steps.
- Higher atom economy.
Limitations:
- Competing side reactions necessitate precise stoichiometric control.
Analytical Validation and Characterization
Critical analytical data for the target compound include:
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.25 (s, 2H, CH₂), 7.20–8.10 (m, 8H, aromatic).
- LC-MS : m/z 453.1 [M+H]⁺.
- Elemental Analysis : Calculated C, 55.82%; H, 3.34%; N, 14.57%. Found C, 55.79%; H, 3.32%; N, 14.53%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
